molecular formula C27H22N2O5 B2616621 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 895652-83-2

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2616621
CAS RN: 895652-83-2
M. Wt: 454.482
InChI Key: DNCNFNMWVNWHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.482. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant antitumor activity. These compounds were evaluated for in vitro antitumor activity, showing broad spectrum antitumor activity and selectivity towards various cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies further suggested that these compounds inhibit growth through the inhibition of key kinases similar to known anticancer drugs (Al-Suwaidan et al., 2016).

Enzyme Inhibitory Potential

Research by M. Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. This study aimed to explore these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. Molecular docking results were consistent with the in vitro enzyme inhibition data, highlighting their potential as enzyme inhibitors (Abbasi et al., 2019).

Analgesic and Anti-inflammatory Activities

A study conducted by D. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. The study found that specific derivatives showed potent analgesic and anti-inflammatory activities compared to other derivatives, indicating the cyclization of carbohydrazide group with different aromatic acids, aromatic aldehydes, and carbon disulfide produces novel derivatives with significant therapeutic potential (Dewangan et al., 2016).

properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c1-17-7-9-22-20(13-17)27(32)21(26(31)18-5-3-2-4-6-18)15-29(22)16-25(30)28-19-8-10-23-24(14-19)34-12-11-33-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCNFNMWVNWHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.